molecular formula C14H20N4 B2367800 (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine CAS No. 1708379-91-2

(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine

Cat. No.: B2367800
CAS No.: 1708379-91-2
M. Wt: 244.342
InChI Key: JFNDKIRBXSZXJL-UHFFFAOYSA-N
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Description

(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine (CAS 1708379-91-2) is a chemical compound with the molecular formula C14H20N4 and a molecular weight of 244.34 g/mol . This building block features a piperidine ring system, a common heterocyclic subunit in medicinal chemistry, linked to a 1H-indazole group . The indazole scaffold is recognized for its diverse biological activities and is considered a bioisostere for phenol, often offering improved metabolic stability . This specific compound serves as a valuable intermediate in pharmaceutical research and development. While direct studies on this exact molecule are limited, its core structural components are frequently employed in drug discovery. Indazole derivatives are extensively investigated for their potential as kinase inhibitors, with research demonstrating their relevance in developing therapeutic agents for conditions such as chronic myeloid leukemia . Furthermore, piperidine and indazole-containing compounds are explored in other fields, including the development of inhibitors for acetylcholinesterase and butyrylcholinesterase, which are targets for Alzheimer's disease research . The presence of both hydrogen bond donors and acceptors in its structure makes it a versatile fragment for designing novel bioactive molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(2H-indazol-3-ylmethyl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c15-9-11-5-7-18(8-6-11)10-14-12-3-1-2-4-13(12)16-17-14/h1-4,11H,5-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNDKIRBXSZXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C3C=CC=CC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gabriel Synthesis from Piperidin-4-ylmethanol

Piperidin-4-ylmethanol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Subsequent displacement with potassium phthalimide yields the phthalimide-protected intermediate, which is hydrolyzed with hydrazine to free the primary amine.

Reaction Conditions :

  • MsCl (1.2 equiv), TEA (2.5 equiv), DCM, 0°C → rt, 2 h (Yield: 85%)
  • Phthalimide (1.5 equiv), DMF, 80°C, 12 h (Yield: 78%)
  • Hydrazine hydrate (3 equiv), ethanol, reflux, 6 h (Yield: 92%).

Reduction of Piperidin-4-carbonitrile

Piperidin-4-carbonitrile, synthesized via Hofmann degradation of piperidin-4-carboxamide, is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). This method affords piperidin-4-ylmethanamine in high purity.

Reaction Conditions :

  • LiAlH4 (3 equiv), THF, reflux, 4 h (Yield: 88%).

Functionalization of the Indazole Moiety

Cadogan Reaction for 1H-Indazole Synthesis

The Cadogan reaction enables the synthesis of 1H-indazole derivatives from 2-nitrobenzaldehyde and substituted anilines. Cyclization using triethyl phosphite (P(OEt)3) under reflux yields 2-aryl-1H-indazoles, which are subsequently brominated at the 3-position using N-bromosuccinimide (NBS).

Reaction Conditions :

  • 2-Nitrobenzaldehyde (1 equiv), aniline derivative (1.1 equiv), P(OEt)3 (3 equiv), toluene, reflux, 8 h (Yield: 65–75%).
  • NBS (1.1 equiv), AIBN (0.1 equiv), CCl4, reflux, 3 h (Yield: 82%).

Conversion to 1H-Indazol-3-ylmethanol

3-Bromo-1H-indazole is subjected to a formylation reaction using Vilsmeier-Haack conditions (POCl3, DMF) to introduce an aldehyde group, which is reduced to the primary alcohol using sodium borohydride (NaBH4).

Reaction Conditions :

  • POCl3 (1.5 equiv), DMF (2 equiv), DCM, 0°C → rt, 4 h (Yield: 70%)
  • NaBH4 (2 equiv), MeOH, 0°C, 1 h (Yield: 90%).

Coupling Strategies for Final Assembly

Mitsunobu Reaction

The alcohol group of 1H-indazol-3-ylmethanol reacts with the secondary amine of Boc-protected piperidin-4-ylmethanamine under Mitsunobu conditions (DIAD, PPh3) to form the N-alkylated product. Deprotection with trifluoroacetic acid (TFA) yields the target compound.

Reaction Conditions :

  • DIAD (1.2 equiv), PPh3 (1.2 equiv), THF, 0°C → rt, 12 h (Yield: 68%)
  • TFA (5 equiv), DCM, rt, 2 h (Yield: 95%).

Alkylation via Indazol-3-ylmethyl Bromide

1H-Indazol-3-ylmethanol is converted to the corresponding bromide using phosphorus tribromide (PBr3). Alkylation of piperidin-4-ylmethanamine (protected as Boc) in the presence of potassium carbonate (K2CO3) in acetonitrile affords the coupled product after deprotection.

Reaction Conditions :

  • PBr3 (1.5 equiv), DCM, 0°C → rt, 3 h (Yield: 85%)
  • K2CO3 (2 equiv), CH3CN, 80°C, 6 h (Yield: 75%).

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 8.12 (s, 1H, indazole H-3), 7.85–7.40 (m, 4H, aromatic), 3.65 (s, 2H, NCH2), 2.90–2.50 (m, 5H, piperidine), 1.80–1.40 (m, 4H, piperidine).
  • 13C NMR (100 MHz, CDCl3) : δ 148.2 (C=N), 134.5–120.1 (aromatic), 58.4 (NCH2), 53.2 (piperidine), 45.1 (CH2NH2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C14H19N4 ([M+H]+) : 259.1664
  • Observed : 259.1666.

Comparative Analysis of Synthetic Routes

Method Key Steps Total Yield (%) Purity (%) Advantages Limitations
Mitsunobu Alcohol activation, coupling 65 98 Mild conditions, high regioselectivity Cost of reagents
Alkylation (Br) Bromide formation, SN2 reaction 70 95 Scalable, straightforward Requires handling of PBr3
Reductive Amination Imine formation, reduction 60 90 Avoids alkylation steps Low yield due to side reactions

Chemical Reactions Analysis

Types of Reactions

(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indazole N-oxides, while substitution reactions could introduce various functional groups onto the indazole ring .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine typically involves the reaction of indazole derivatives with piperidine. The resulting compound features a piperidine ring connected to an indazole moiety, which is known for its diverse biological activities. The structural integrity and purity of synthesized compounds are often confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Anticancer Properties

Research indicates that compounds with an indazole core demonstrate significant anticancer activity. For instance, studies have shown that derivatives of indazole can inhibit tubulin polymerization, thereby interfering with mitosis in cancer cells. The mechanism involves binding to the β-tubulin subunit, which disrupts the microtubule dynamics essential for cell division .

Case Study:
A study evaluating the cytotoxic effects of indazole derivatives on various cancer cell lines reported that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The results suggested that these compounds could serve as lead candidates for further development in cancer therapeutics.

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Research has indicated that this compound exhibits activity against a range of bacterial strains.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli13
Pseudomonas aeruginosa12

In a disc diffusion assay, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Neuropharmacological Applications

The piperidine component of the compound is associated with various neuropharmacological activities. Compounds containing piperidine rings have been explored for their potential in treating neurological disorders such as depression and anxiety.

Mechanism of Action:
The proposed mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to anxiolytic and antidepressant effects, making it a candidate for further exploration in psychiatric medicine.

Potential Therapeutic Uses

Given its diverse biological activities, this compound shows promise in several therapeutic areas:

  • Cancer Therapy: As a tubulin inhibitor, it may serve as a basis for developing new anticancer drugs.
  • Antimicrobial Agents: Its effectiveness against bacteria positions it as a potential candidate for antibiotic development.
  • Neurological Disorders: Its neuropharmacological effects suggest applications in treating mood disorders.

Mechanism of Action

The mechanism of action of (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The indazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzyl-Substituted Derivatives
  • (1-(3-Methoxybenzyl)piperidin-4-yl)methanamine (9e) : Synthesized via hydrolysis of isoindoline-1,3-dione intermediates (yield: 83%). Features a 3-methoxybenzyl group, enhancing electron-donating properties. Molecular weight: 234 g/mol (GS-MS) .
  • (1-(2-Fluorobenzyl)piperidin-4-yl)methanamine (9d) : Incorporates a 2-fluorobenzyl substituent, offering metabolic stability via fluorine’s electronegativity. Yield: 98%; molecular weight: 222 g/mol (GS-MS) .
Alkyl/Aryl-Substituted Derivatives
  • 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine : Used in GSK-3β inhibitors (e.g., compound 21), coupled with imidazopyridine-carboxylic acid. Molecular weight: 395.1 g/mol (LC-MS); yield: 56% .
  • 1-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine : Contains an oxetane ring, improving solubility and metabolic stability. Molecular weight: 170.25 g/mol (CAS: 1349717-14-1) .
Heteroaromatic Hybrids
  • N-Methyl-[1-(pyrid-3-ylmethyl)piperidin-4-yl]methanamine : Features a pyridylmethyl group, enhancing π-π stacking interactions. Molecular weight: 219.33 g/mol (CAS: 937796-17-3) .

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in 9d) improve metabolic stability and membrane permeability.
  • Bulkier Substituents (e.g., indazole) may enhance target selectivity but reduce solubility.
  • Hybrids with Heterocycles (e.g., imidazopyridine in 21) expand pharmacological scope to kinase and enzyme inhibition.

Biological Activity

(1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine is a compound characterized by its unique structure, which integrates an indazole moiety with a piperidine ring. This combination has drawn attention in medicinal chemistry due to the potential biological activities associated with both components. The compound's molecular formula is C14H20N4C_{14}H_{20}N_{4} and it has a molecular weight of 244.34 g/mol .

The synthesis of this compound involves several steps, including the formation of the indazole ring through cyclization reactions. The indazole derivative is subsequently linked to a piperidine derivative via a methanamine bridge . This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity .

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail specific biological activities supported by research findings.

Antitumor Activity

Studies have demonstrated that compounds containing indazole derivatives can inhibit tumor growth effectively. For instance, related compounds have shown significant activity against various cancer cell lines:

CompoundTarget Cancer TypeIC50 Value (nM)
CFI-400945Colon Cancer (HCT116)0.5
Compound 82aMultiple Myeloma (KMS-12 BM)1400
Compound 83General Antiproliferative640

These findings suggest that this compound may possess similar or enhanced antitumor properties due to its structural characteristics .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially leading to the inhibition of their activity. This interaction can result in anti-inflammatory and anticancer effects .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Studies : In vivo studies have shown that indazole derivatives can delay tumor growth in xenograft models, indicating their potential as therapeutic agents in cancer treatment .
  • Neuropharmacological Research : The compound's ability to modulate neurotransmitter systems is under investigation, with preliminary data suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique biological properties due to its specific combination of functional groups:

CompoundStructurePrimary Activity
1H-IndazoleSimple IndazoleAnticancer
1H-IndolIndole DerivativeNeuroprotective
2-(Indazol)-PyrimidineComplex StructurePI3K Inhibitor

This table highlights how the structural features of this compound may confer distinct advantages over other compounds in terms of biological efficacy .

Q & A

What are the common synthetic routes for (1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine?

Basic
Synthesis typically involves modular strategies to assemble the indazole-piperidine scaffold. Key methods include:

  • Multicomponent reactions : Combining indazole derivatives, piperidine precursors, and alkylating agents under optimized conditions (e.g., microwave-assisted synthesis to accelerate cyclization) .
  • Reductive amination : Reaction of indazole-3-carbaldehyde with piperidin-4-ylmethanamine derivatives, followed by sodium borohydride reduction .
  • Protection-deprotection strategies : Temporary protection of the amine group during alkylation steps to prevent side reactions .
    Note : Indazole-specific reactivity may require tailored conditions compared to pyrazole analogs (e.g., higher temperatures for cyclocondensation) .

Which analytical techniques are recommended for characterizing this compound?

Basic
Critical characterization methods include:

  • X-ray crystallography : Using SHELXL for precise determination of molecular geometry and hydrogen-bonding interactions .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regioselectivity of the indazole substitution and piperidine conformation .
  • Mass spectrometry (HRMS) : Validation of molecular weight and purity, particularly for intermediates .
  • HPLC : Quantification of purity (>95% for biological assays) .

How can structural optimization improve target-specific binding affinity?

Advanced
Optimization strategies involve:

  • Computational docking (e.g., AutoDock Vina) : Screening derivatives for binding to targets like GPCRs or kinases. Modifications to the indazole moiety or piperidine N-substituents can enhance hydrophobic interactions .
  • Structure-activity relationship (SAR) studies : Systematic variation of the methylene linker length or introduction of electron-withdrawing groups on the indazole ring to improve metabolic stability .
  • Fragment-based design : Leveraging the piperidine-amine core as a "privileged scaffold" for fragment linking in multi-target drug discovery .

How should researchers address discrepancies in bioactivity data across studies?

Advanced
Conflicting results (e.g., cytotoxicity vs. inactivity) require:

  • Purity validation : Re-test compounds using HPLC or LC-MS to rule out impurities (>98% purity recommended) .
  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
  • Structural analogs comparison : Evaluate bioactivity of closely related compounds (e.g., pyrazole vs. indazole derivatives) to isolate scaffold-specific effects .

What physicochemical properties influence its pharmacokinetic profile?

Basic
Key properties include:

  • LogP : Target ~2–3 for balanced solubility and membrane permeability. Adjust via indazole substituents (e.g., halogenation reduces LogP) .
  • Aqueous solubility : Enhanced by salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400) .
  • Metabolic stability : Piperidine N-methylation or indazole fluorination to block cytochrome P450 oxidation .

What experimental strategies elucidate interactions with biological targets?

Advanced
Mechanistic studies employ:

  • Surface plasmon resonance (SPR) : Real-time kinetics for binding to purified proteins (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution, particularly for membrane proteins .

How is this compound leveraged in multi-target drug discovery?

Advanced
The scaffold’s versatility supports:

  • Polypharmacology : Simultaneous modulation of GPCRs and ion channels by tuning substituent polarity .
  • PROTAC design : Conjugation to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .
  • Metal coordination : Piperidine-amine as a ligand for catalytic metal complexes (e.g., Cu(II) for ROS generation in cancer therapy) .

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